REACTION_SMILES
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[CH:42]([Cl:43])([Cl:44])[Cl:45].[Cl:5][c:6]1[c:7]([CH:21]=[CH2:22])[c:8]2[n:9][c:10]([O:19][CH3:20])[c:11]([O:17][CH3:18])[n:12][c:13]2[cH:14][c:15]1[Cl:16].[O-:1][O+:2]=[O:3].[O:4].[c:23]1([P:24]([c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[O:1]=[CH:21][c:7]1[c:6]([Cl:5])[c:15]([Cl:16])[cH:14][c:13]2[c:8]1[n:9][c:10]([O:19][CH3:20])[c:11]([O:17][CH3:18])[n:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1c(Cl)c(Cl)cc2nc(OC)c(OC)nc12
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Name
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O=[O+][O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[O+][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COc1nc2cc(Cl)c(Cl)c(C=O)c2nc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |